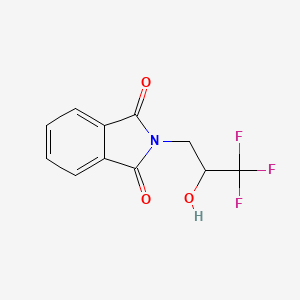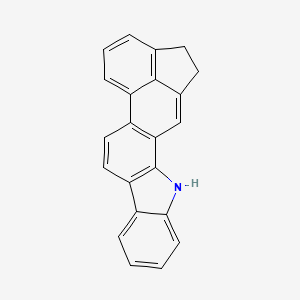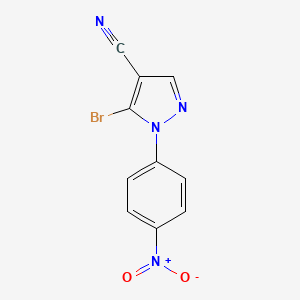
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5-position, a nitrophenyl group at the 1-position, and a carbonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl 2-bromoacrylate to form the pyrazole ring. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form various nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl and carbonitrile groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the modulation of biological activity.
Comparison with Similar Compounds
5-Bromo-1-(4-nitrophenyl)-1H-pyrazole: Lacks the carbonitrile group.
1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile: Lacks the bromine atom.
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the nitro group.
Uniqueness: 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of all three functional groups (bromine, nitrophenyl, and carbonitrile) on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1269290-98-3 |
|---|---|
Molecular Formula |
C10H5BrN4O2 |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
5-bromo-1-(4-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN4O2/c11-10-7(5-12)6-13-14(10)8-1-3-9(4-2-8)15(16)17/h1-4,6H |
InChI Key |
KPYRTRNEDCVBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



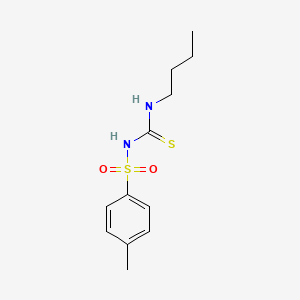
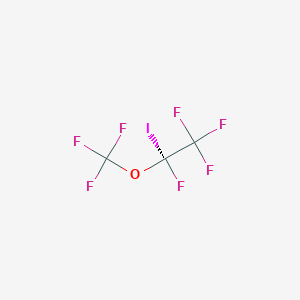
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
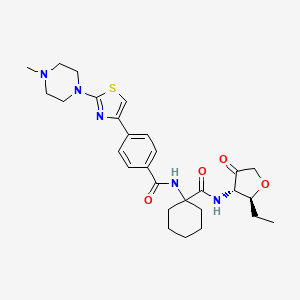
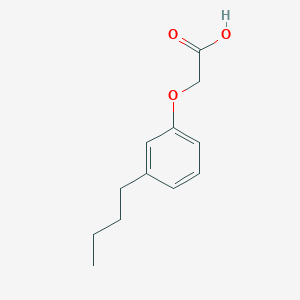
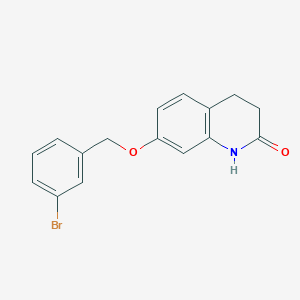
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)



![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
